molecular formula C6H7BrN2O B13587772 4-Bromo-2-hydrazineylphenol

4-Bromo-2-hydrazineylphenol

Cat. No.: B13587772
M. Wt: 203.04 g/mol
InChI Key: ZARLMYBYCVKYBF-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazineylphenol (C₆H₅BrN₂O) is a brominated phenolic compound featuring a hydrazineyl (-NHNH₂) substituent at the 2-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and bioactive molecules. The bromine atom enhances electrophilic substitution reactivity, while the hydrazineyl group enables condensation reactions, such as hydrazone formation, which are pivotal in medicinal chemistry and materials science .

Properties

IUPAC Name

4-bromo-2-hydrazinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLMYBYCVKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-hydrazinylphenol typically involves the following steps:

Industrial Production Methods: The industrial production of 4-bromo-2-hydrazinylphenol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydrazinylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-hydrazinylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-hydrazinylphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenol Derivatives with Varied Substituents

a) 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol
  • Structure : Features a methoxy (-OCH₃) group and a benzimidazole moiety instead of hydrazineyl .
  • Key Differences: The methoxy group is electron-donating, reducing ring acidity (pKa ~10) compared to the hydrazineyl group (pKa ~8.5) .
  • Applications: Used in optoelectronics, whereas 4-bromo-2-hydrazineylphenol is more common in catalysis and drug intermediates.
b) 4-Bromo-2-fluorophenyl Derivatives
  • Examples: 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one () and 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid ().
  • Key Differences: Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to hydrazineyl . Chromenones () exhibit antimicrobial activity due to the conjugated keto group, a feature absent in this compound .
c) 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methylphenol
  • Structure: Contains an imino (-CH=N-) group and chloro-methoxyphenyl substituent .
  • Key Differences: The imino group facilitates metal chelation, useful in coordination chemistry, whereas hydrazineyl supports diazonium salt formation . Methyl and methoxy groups enhance lipophilicity, affecting solubility in non-polar solvents compared to the polar hydrazineyl group .

Hydrazineyl-Substituted Analogues

a) (4-Bromo-2-methoxyphenyl)hydrazine Hydrochloride
  • Structure : Methoxy and hydrazineyl groups coexist, with a hydrochloride salt .
  • Key Differences: The hydrochloride form increases water solubility (up to 50 mg/mL) compared to the free base form of this compound (<10 mg/mL) . Methoxy reduces reactivity in electrophilic substitution but stabilizes the hydrazineyl group against oxidation .
b) 1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride
  • Structure : Ethyl substituent at the 2-position .
  • Key Differences: The ethyl group introduces steric hindrance, slowing condensation reactions by ~30% compared to the unsubstituted hydrazineylphenol . Enhanced thermal stability (decomposition at 220°C vs. 190°C for this compound) due to increased molecular weight .

Heterocyclic Derivatives

a) 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
  • Structure : Conjugated keto-acid system ().
  • Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, unlike the hydrazineyl group’s nucleophilic nature . Used in synthesizing cyclohexenones, whereas this compound is a precursor to pyrazoles and triazoles .
b) Thiadiazin and Thiazole Derivatives
  • Examples: 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-thiadiazin-5-yl}-3-phenylsydnone () and thiazole derivatives ().
  • Key Differences: Thiadiazin and thiazole rings introduce heteroatoms (N, S), enhancing bioactivity (e.g., antimicrobial, anticancer) compared to simple phenolic systems . Synthesis requires multi-step cyclization, whereas this compound undergoes single-step functionalization .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (H₂O) pKa
This compound 217.03 165–167 Low (<10 mg/mL) ~8.5
4-Bromo-2-methoxyphenylhydrazine·HCl 253.52 210–212 Moderate (50 mg/mL) ~9.2
2-(4-Bromo-2-fluorophenyl)-chromenone 359.18 245–247 Insoluble N/A

Research Findings and Trends

  • Electronic Effects : Bromine’s electron-withdrawing nature directs substitution to the para position, while hydrazineyl’s electron-donating resonance stabilizes ortho/para intermediates .
  • Biological Activity: Fluorinated and chlorinated derivatives () show enhanced antimicrobial properties compared to hydrazineylphenols, which are more suited for metal chelation .
  • Synthetic Utility: Hydrazineylphenols are preferred for one-pot heterocycle synthesis, whereas methoxy or ethyl derivatives require protective group strategies .

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